molecular formula C12H9N3O2 B1332437 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 337502-10-0

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B1332437
M. Wt: 227.22 g/mol
InChI Key: GFVJJNIIMSPNRZ-UHFFFAOYSA-N
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Description

The compound “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” is a derivative of aniline . It contains a furan ring, an oxadiazole ring, and an aniline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” can be found in databases like PubChem . It has a molecular weight of 227.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .

Scientific Research Applications

  • Direct Diels–Alder reactions of furfural derivatives with maleimides

    • Summary of Application : The Diels–Alder (DA) reaction of furan dienes towards 7-oxanorbornenes is a powerful tool in organic chemistry, with applications ranging from natural product synthesis and renewable chemical commodities production to drug discovery and materials science .
    • Methods of Application : The reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst .
    • Results or Outcomes : This study showed for the first time that electron-poor 2-formylfurans can also directly engage in Diels–Alder couplings .
  • Furan platform chemicals beyond fuels and plastics

    • Summary of Application : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .
    • Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals

    • Summary of Application : Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .
    • Methods of Application : Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains .
    • Results or Outcomes : The reaction of urea and thiourea with furfural yields bisimines-1,3-bis [ (E)-furan2-yl)methylene]urea, and 1,3-bis [ (E)-furan-2-yl) methylene]thiourea respectively . The two compounds are good antimicrobial agents in addition to the latter as a potential dye for wool and cotton fabrics with different hues .
  • Furan platform chemicals beyond fuels and plastics

    • Summary of Application : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJJNIIMSPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353415
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

CAS RN

337502-10-0
Record name 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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